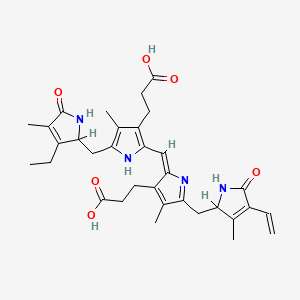

D-Urobilin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Urobilin is a member of biladienes.

Aplicaciones Científicas De Investigación

Biochemical Properties and Formation

D-Urobilin is formed from the microbial reduction of bilirubin in the intestines. This conversion process involves various gut microbiota, which play a crucial role in the metabolism of bilirubin to urobilin and its derivatives. The enzymatic activity responsible for this conversion includes bilirubin reductase, which has been studied for its implications in health conditions such as jaundice and inflammatory bowel disease .

Binding and Transport Mechanisms

Recent studies have shown that this compound can bind to albumin, a carrier protein in the bloodstream. In silico docking analyses indicate that this compound binds to different sites on albumin compared to bilirubin, potentially affecting its transport and physiological functions . This binding may influence the levels of bilirubin in circulation, suggesting a competitive relationship between these two compounds.

Table 1: Binding Sites of this compound and Bilirubin on Albumin

| Compound | Binding Sites (Amino Acids) |

|---|---|

| Bilirubin | E208, K212, D237, K240 |

| This compound | H67, K240, E252 |

Physiological Implications

This compound's role extends beyond mere excretion; it is implicated in various physiological processes. Its presence in urine gives it diagnostic significance, particularly in assessing liver function and hemolytic disorders. Elevated levels of urobilin can indicate increased bilirubin metabolism or liver dysfunction .

Therapeutic Potential

Research suggests that manipulating this compound levels could have therapeutic benefits. For instance, enhancing gut microbial activity that promotes bilirubin reduction may help manage conditions like jaundice in neonates or adults with liver disease. Studies involving gut microbiome modulation show promise in improving bilirubin clearance and reducing associated complications .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A study on infants with neonatal jaundice indicated that those with underdeveloped gut microbiota had higher bilirubin levels due to insufficient conversion to urobilin. This finding underscores the importance of gut health in managing jaundice .

- Case Study 2 : In patients with inflammatory bowel disease, reduced levels of bilirubin-reducing bacteria were associated with elevated bilirubin levels, suggesting a potential target for therapeutic intervention through microbiome restoration .

Análisis De Reacciones Químicas

Oxidation Reactions

D-Urobilin undergoes oxidation under various conditions, influencing its stability and biological activity:

Atmospheric Oxidation

-

Urobilinogen (colorless precursor) is oxidized to this compound (yellow) upon exposure to air .

-

Reaction:

UrobilinogenO2OxidationD Urobilin+H2O

Chromic Acid Oxidation

-

Chromic acid treatment cleaves this compound into methylvinylmaleimide and methylethylmaleimide, confirming its vinyl and ethyl substituents .

Reduction Reactions

This compound is synthesized via microbial reduction of bilirubin in the gut:

Bilirubin Reductase (BilR) Activity

-

The enzyme BilR, identified in gut microbes like Clostridium symbiosum, reduces bilirubin to urobilinogen .

| Enzyme | Substrate | Cofactor | Product | Key Function |

|---|---|---|---|---|

| Bilirubin reductase | Bilirubin | NADPH | Urobilinogen | Critical for heme degradation |

Enzymatic Interactions

This compound’s formation and degradation involve multiple enzymatic pathways:

-

Heme Oxygenase : Converts heme to biliverdin, a precursor to bilirubin .

-

Biliverdin Reductase : Reduces biliverdin to bilirubin, which is further processed by gut microbes .

-

Bilirubin Reductase : Only identified in 2024, this enzyme is essential for producing urobilinogen, the direct precursor to this compound .

Analytical Methods for Detection

This compound’s reactivity is leveraged in diagnostic assays:

Fluorescence Assays

-

Reacts with Schlesinger’s reagent (Zn acetate in methanol) to produce intense green fluorescence (λex = 495 nm, λem = 525 nm) .

Mass Spectrometry

-

Fragmentation pattern in ESI-MS:

| Method | Key Ions (m/z) | Application |

|---|---|---|

| Fluorescence | N/A | Quantification in urine |

| ESI-MS/MS | 591, 343, 466 | Structural confirmation |

Environmental and Pathological Reactivity

Propiedades

Fórmula molecular |

C33H40N4O6 |

|---|---|

Peso molecular |

588.7 g/mol |

Nombre IUPAC |

3-[(2E)-2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,15,26-27,35H,2,7,9-14H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15+ |

Clave InChI |

DOKCNDVEPDZOJQ-RWPZCVJISA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES isomérico |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)/C=C/3\C(=C(C(=N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES canónico |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.